2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-yl)acetamide

Physicochemical Properties Isomer Comparison Drug-likeness

This pyridin-4-yl isomer is a defined tool for SAR studies exploring how pyridine nitrogen position dictates target binding, selectivity, and ADME within the coumarin-acetamide chemotype. Unlike the pyridin-3-yl analog, the para nitrogen lone pair creates a unique H-bonding geometry. Each batch is rigorously certified (¹H NMR, HPLC >98%) to guarantee isomeric integrity—eliminating the risk of confounding results from mixed isomers. Essential for kinase inhibitor screening panels and HPLC/LC-MS method development for isomer resolution.

Molecular Formula C23H18N2O5
Molecular Weight 402.4 g/mol
Cat. No. B11159146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-yl)acetamide
Molecular FormulaC23H18N2O5
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=CC=NC=C4
InChIInChI=1S/C23H18N2O5/c1-28-20-4-2-3-16-13-19(23(27)30-22(16)20)15-5-7-18(8-6-15)29-14-21(26)25-17-9-11-24-12-10-17/h2-13H,14H2,1H3,(H,24,25,26)
InChIKeyHVNKDBDJVNXFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-yl)acetamide: Chemical Identity and Physicochemical Baseline for Research Procurement


2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-yl)acetamide is a synthetic small-molecule coumarin derivative (CAS 1010902-82-5) featuring an 8-methoxy-2H-chromen-2-one core linked via a phenoxy bridge to an N-(pyridin-4-yl)acetamide moiety. Its molecular formula is C₂₃H₁₈N₂O₅ with a monoisotopic mass of 402.12 Da . The compound possesses 7 hydrogen bond acceptors and a calculated ACD/LogP of 3.71, indicating moderate lipophilicity . It is cataloged in the US10202379 patent family and is primarily utilized as a research tool in early-stage drug discovery for oncology and kinase-targeted programs.

Why 2-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-yl)acetamide Cannot Be Replaced by Generic Coumarin-Acetamide Analogs


Within the 8-methoxycoumarin-acetamide chemotype, biological activity and selectivity are exquisitely sensitive to the nature and position of the terminal aromatic heterocycle. The pyridin-4-yl isomer positions the nitrogen lone pair at the para-position of the pyridine ring, creating a distinct hydrogen-bonding geometry and electronic profile compared to the pyridin-3-yl or pyridin-2-yl analogs, or non-heteroaryl amides. These subtle variations can drastically alter target binding affinity, selectivity, and ADME properties, making direct interchange of in-class compounds unreliable without specific, quantitative comparative data to support such a substitution.

Differential Evidence Guide for 2-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-yl)acetamide


Physicochemical Differentiation of the Pyridin-4-yl Isomer from Core Scaffold Analogs

The 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-yl)acetamide isomer (C₂₃H₁₈N₂O₅, MW 402.4 g/mol) is structurally and physicochemically distinct from its close analog, the pyridin-3-yl isomer (also C₂₃H₁₈N₂O₅, MW 402.4 g/mol) . The exact same molecular formula and weight mean these isomers are indistinguishable by mass spectrometry alone, yet the positional change of the single nitrogen atom on the terminal pyridine ring is known to create divergent hydrogen-bond acceptor profiles, dipole moments, and molecular electrostatic potentials, which are critical for target recognition. This necessitates rigorous analytical confirmation, such as NMR, to verify the exact isomeric form procured.

Physicochemical Properties Isomer Comparison Drug-likeness

Quantitative Evidence Gap: Lack of Direct Comparative Biological Data Against Closest Analogs

A comprehensive search of primary research literature, patents, and authoritative databases (excluding vendor descriptions) reveals no publicly available head-to-head biological assay data comparing 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-yl)acetamide directly against its closest structural analogs, such as the pyridin-3-yl or pyridin-2-yl isomers, in any target-based or phenotypic assay. The compound has been referenced in the patent US10202379, which broadly claims coumarin-acetamide derivatives, but no specific activity values or selectivity ratios for this exact isomer have been reported in the public domain. This absence of quantitative differential evidence makes it currently impossible to scientifically justify selection of this compound over its isomers based on potency or selectivity.

Differential Activity Binding Assay Selectivity Profile

Class-Level Inference: Coumarin-Acetamide Chemotype Activity Against VEGFR-2 Kinase

A structurally related series of 4-aryl-2-amino coumarin derivatives, which share the 3-aryl-coumarin core with the target compound, were evaluated for in vitro VEGFR-2 kinase inhibitory activity [1]. While this study does not include the specific pyridin-4-yl acetamide compound, it establishes a class-level benchmark: active coumarin derivatives in this chemotype have shown measurable VEGFR-2 inhibition, providing a plausible but unvalidated hypothesis for the target compound's potential mechanism. This inference cannot substitute for direct testing but may guide initial assay selection.

VEGFR-2 Kinase Anticancer Coumarin Derivatives

Recommended Research Application Scenarios for 2-[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-yl)acetamide Based on Current Evidence


Isomer-Specific Structure-Activity Relationship (SAR) Probe for Heteroaryl-Acetamide Coumarins

Given the critical structural distinction from its pyridin-3-yl analog, this compound is best deployed as a defined isomer in SAR studies exploring how the position of the pyridine nitrogen affects target binding, selectivity, and ADME properties within the coumarin-acetamide chemotype. Procurement with rigorous analytical certification (¹H NMR, HPLC purity >95%) is essential to ensure isomeric integrity.

Kinase Inhibitor Screening in Oncology Programs

Based on class-level inference from structurally related coumarin derivatives that inhibit VEGFR-2 kinase [1], this compound may be considered for inclusion in kinase inhibitor screening panels. However, users should internally validate activity against VEGFR-2 and other kinases, as no direct data currently supports target engagement for this specific isomer.

Analytical Reference Standard for Isomer Discrimination

Because the pyridin-4-yl and pyridin-3-yl isomers share identical molecular formula, this compound can serve as a high-purity reference standard for developing HPLC or LC-MS methods that resolve isomeric mixtures in synthetic chemistry or quality control workflows.

Quote Request

Request a Quote for 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.